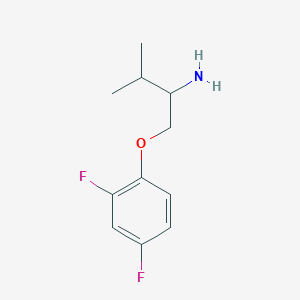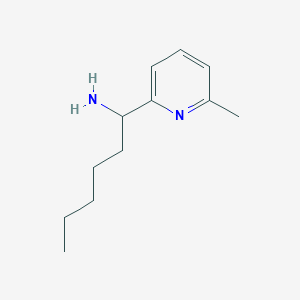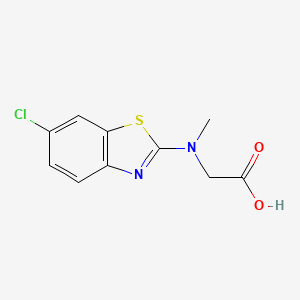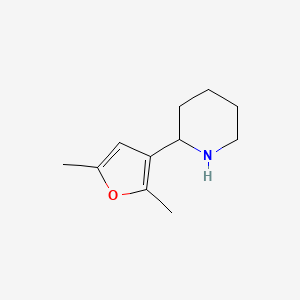
2-(2,5-Dimethylfuran-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylfuran-3-yl)piperidine is a chemical compound with the molecular formula C11H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,5-dimethylfuran moiety adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)piperidine typically involves the reaction of 2,5-dimethylfuran with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst, which affords enantiomerically enriched products in good yields . Another approach involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may be explored for potential therapeutic uses.
Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)piperidine involves its interaction with molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
2,5-Dimethylfuran: A furan derivative with two methyl groups, which contributes to the unique properties of the compound.
N-Substituted Piperidines: Compounds where the nitrogen atom in piperidine is substituted with different functional groups.
Uniqueness
2-(2,5-Dimethylfuran-3-yl)piperidine is unique due to the combination of the piperidine and 2,5-dimethylfuran moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)piperidine |
InChI |
InChI=1S/C11H17NO/c1-8-7-10(9(2)13-8)11-5-3-4-6-12-11/h7,11-12H,3-6H2,1-2H3 |
InChI Key |
WHNORUOQLIDAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


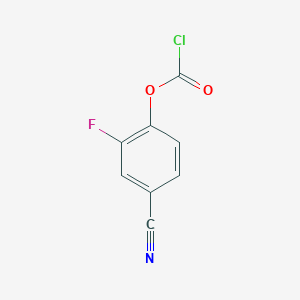


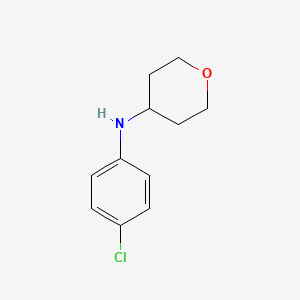
![(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13258568.png)

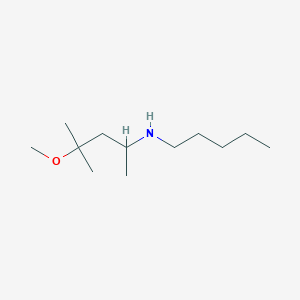
![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)



